Antimicrobial Activity: Oxazole vs. Bioisosteres
In a direct head-to-head study by Sadek and Fahelelbom (Molecules 2011), 4-(1,3-oxazol-5-yl)phenol (compound 15) was evaluated alongside its 1,3-thiazole (16), isomeric oxadiazole (17–19), and tetrazole (20) bioisosteres — all sharing the identical 4-hydroxyphenyl substituent — against MRSA (S. aureus), E. coli, and A. niger using the cup plate method with ofloxacin and ketoconazole as reference standards [1]. The oxazole parent 15 exhibited uniform MIC of 200 μg/mL across all three organisms, representing a moderate baseline activity profile. The thiazole bioisostere 16 showed marginally improved potency against S. aureus (MIC 150 μg/mL) and A. niger (MIC 150 μg/mL) but identical activity against E. coli (MIC 200 μg/mL). In striking contrast, the 1,3,4-oxadiazole analog 19 achieved an 8-fold potency gain with MIC values of 25 μg/mL against all three strains, while ofloxacin and ketoconazole controls exhibited MIC values of 10–12.5 μg/mL [1].
| Evidence Dimension | In vitro antimicrobial activity (Minimum Inhibitory Concentration, μg/mL) |
|---|---|
| Target Compound Data | Compound 15 (4-(1,3-oxazol-5-yl)phenol): MIC = 200 μg/mL (S. aureus), 200 μg/mL (E. coli), 200 μg/mL (A. niger) |
| Comparator Or Baseline | Compound 16 (4-(1,3-thiazol-5-yl)phenol): MIC = 150/200/150 μg/mL; Compound 19 (5-methyl-1,3,4-oxadiazole analog): MIC = 25/25/25 μg/mL; Ofloxacin: MIC = 10/12.5/— μg/mL; Ketoconazole: MIC = —/—/12.5 μg/mL |
| Quantified Difference | Oxazole 15 is 1.3-fold less potent than thiazole 16 against S. aureus; 8-fold less potent than oxadiazole 19 against all strains; 16–20-fold less potent than clinical reference antibiotics |
| Conditions | Cup plate method; concentrations 200–25 μg/mL; organisms: MRSA (Gram+), E. coli (Gram−), A. niger (fungal); reference standards at 10 μg/mL |
Why This Matters
This dataset establishes 4-(1,3-oxazol-5-yl)phenol as the baseline heterocycle in the 4-hydroxyphenyl-azole series — less potent than its oxadiazole congeners but providing a critical reference point for SAR studies and offering a distinct selectivity window that may be advantageous in applications where moderate broad-spectrum activity is desired alongside low cytotoxicity.
- [1] Sadek, B.; Fahelelbom, K. M. S. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules 2011, 16 (6), 4339–4347. Table 1. DOI: 10.3390/molecules16064339. View Source
